1-(4-ethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Lipophilicity ADME Permeability

1-(4-Ethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide (CAS 899750-53-9) is a fully synthetic small molecule belonging to the pyrrolo[1,2-a]pyrazine-2-carboxamide class, a heterocyclic scaffold frequently exploited in kinase inhibitor discovery programs. The compound incorporates a 4-ethoxyphenyl substituent at position 1 and an N-phenyl carboxamide at position 2, yielding a molecular formula of C₂₂H₂₃N₃O₂ and a molecular weight of 361.45 g/mol.

Molecular Formula C22H23N3O2
Molecular Weight 361.445
CAS No. 899750-53-9
Cat. No. B2742709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
CAS899750-53-9
Molecular FormulaC22H23N3O2
Molecular Weight361.445
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4
InChIInChI=1S/C22H23N3O2/c1-2-27-19-12-10-17(11-13-19)21-20-9-6-14-24(20)15-16-25(21)22(26)23-18-7-4-3-5-8-18/h3-14,21H,2,15-16H2,1H3,(H,23,26)
InChIKeyIIUQPSMGLHZGSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethoxyphenyl)-N-phenyl-pyrrolo[1,2-a]pyrazine-2-carboxamide (CAS 899750-53-9): Core Scaffold & Procurement Identity


1-(4-Ethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide (CAS 899750-53-9) is a fully synthetic small molecule belonging to the pyrrolo[1,2-a]pyrazine-2-carboxamide class, a heterocyclic scaffold frequently exploited in kinase inhibitor discovery programs [1]. The compound incorporates a 4-ethoxyphenyl substituent at position 1 and an N-phenyl carboxamide at position 2, yielding a molecular formula of C₂₂H₂₃N₃O₂ and a molecular weight of 361.45 g/mol . It is commercially available at >95% purity from multiple vendors for research use, and its structural features render it a useful core scaffold for medicinal chemistry structure–activity relationship (SAR) exploration, particularly around the aryl and carboxamide vectors [1].

Why Pyrrolo[1,2-a]pyrazine-2-carboxamide Analogs Cannot Be Interchanged Blindly


Although the pyrrolo[1,2-a]pyrazine-2-carboxamide core is shared across many commercial building blocks, even minor structural variations at the 1-aryl or N-carboxamide positions can profoundly alter physicochemical and ADME properties critical for lead optimization. Computed logP, topological polar surface area (TPSA), and hydrogen-bonding capacity diverge measurably among close analogs such as the N-(3-methylphenyl) (CAS 899750-54-0), 1-(3,4-dimethoxyphenyl) (CAS 899750-60-8), and regioisomeric N-(4-ethoxyphenyl) (CAS 900012-18-2) variants [1]. These differences directly impact membrane permeability and solubility class, making generic substitution risky without quantitative head-to-head property comparison [2]. The following section provides the quantitative evidence required to inform rational compound selection.

Quantitative Differentiation of 1-(4-Ethoxyphenyl)-N-phenyl-pyrrolo[1,2-a]pyrazine-2-carboxamide vs. Closest Analogs


Hydrophobicity (XLogP3) Comparison Against Three Direct Analogs

The target compound exhibits a computed XLogP3 of 3.1, placing it in a moderate lipophilicity range distinct from its closest commercially available comparators [1]. The N-(3-methylphenyl) analog (CAS 899750-54-0) is more hydrophobic (XLogP3 = 3.4), while the 1-(3,4-dimethoxyphenyl) analog (CAS 899750-60-8) is more hydrophilic (XLogP3 = 2.5). This quantifiable difference is driven by the absence of additional methyl or methoxy polar groups that alter the logP balance [1].

Lipophilicity ADME Permeability

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity vs. N-(4-Ethoxyphenyl) Regioisomer

The target compound has a computed TPSA of 46.5 Ų, identical to the N-(4-ethoxyphenyl) regioisomer (CAS 900012-18-2), but its hydrogen bond donor count is 1 (from the carboxamide NH), predicting different molecular recognition and solubility behavior compared to analogs with additional donor atoms [1].

Polar Surface Area Drug-likeness Oral Absorption

Rotatable Bond Count and Molecular Flexibility vs. 1-(3,4-Dimethoxyphenyl) Analog

The target compound possesses 4 rotatable bonds, compared to 5 for the 1-(3,4-dimethoxyphenyl) analog (CAS 899750-60-8), which introduces an additional methoxy rotor [1]. Lower rotatable bond count is generally associated with reduced entropic penalty upon target binding and improved ligand efficiency [2].

Conformational Flexibility Entropy Binding

Scaffold-Class Evidence: Pyrrolo[1,2-a]pyrazine-2-carboxamide as a Privileged Kinase Hinge-Binder

Pyrrolo[1,2-a]pyrazine-2-carboxamide derivatives have been validated as ATP-competitive kinase inhibitors, with recent work demonstrating potent and selective FGFR2/3 inhibition (compound 10 IC₅₀ values in the low nanomolar range) while sparing FGFR1/4 [1]. While direct bioactivity data for CAS 899750-53-9 itself is not publicly disclosed, its regioisomeric form and core scaffold are consistent with type I kinase inhibitor pharmacophores that engage the hinge region via the pyrazine nitrogen and carboxamide carbonyl [1].

Kinase Inhibition FGFR Hinge-binding

Optimal Application Scenarios for 1-(4-Ethoxyphenyl)-N-phenyl-pyrrolo[1,2-a]pyrazine-2-carboxamide (CAS 899750-53-9)


Kinase Hinge-Binder Fragment for Structure-Based Drug Design

Given the class-level evidence for pyrrolopyrazine-2-carboxamides as ATP-competitive kinase hinge-binders [1], this compound can serve as a non-covalent starting fragment for design of selective kinase inhibitors. Its moderate lipophilicity (XLogP3 = 3.1) and low TPSA (46.5 Ų) suggest compatibility with CNS drug space, unlike the more polar dimethoxy analog (XLogP3 = 2.5).

Negative Control or Inactive Comparator for FGFR-Targeted Covalent Inhibitors

The compound lacks the α-fluoroacrylamide warhead present in active FGFR2/3 covalent inhibitors described by Wang et al. [1]. This makes it a suitable non-covalent, putatively inactive comparator for mechanistic studies requiring differentiation between covalent and non-covalent binding modes, particularly when the N-phenyl carboxamide is conserved.

Central Nervous System (CNS) Probe Development Scaffold

With a TPSA of 46.5 Ų, one hydrogen bond donor, and a clogP of 3.1, the compound falls within the favorable range for passive BBB penetration as defined by the Veber rules [2]. This profile differentiates it from analogs with additional hydrogen bond acceptors (e.g., CAS 899750-60-8, TPSA = 47.5, HBA = 3) for programs targeting CNS kinases or neurotransmitter receptors.

Medicinal Chemistry SAR Expansion Around the 1-Aryl and N-Carboxamide Vectors

The compound's synthetic accessibility and commercial availability (>95% purity) support its use as a key intermediate for parallel library synthesis. The ethoxyphenyl group can be diversified to modulate logP and target selectivity, while the N-phenyl carboxamide offers a secondary vector for substitution, enabling systematic exploration of kinase selectivity pockets.

Quote Request

Request a Quote for 1-(4-ethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.